1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea
Description
3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA is a complex organic compound that features a thiourea group bonded to three distinct aromatic rings
Properties
Molecular Formula |
C23H23FN2O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-3-phenylthiourea |
InChI |
InChI=1S/C23H23FN2O2S/c1-27-21-13-10-18(14-22(21)28-2)16-26(15-17-8-11-19(24)12-9-17)23(29)25-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,29) |
InChI Key |
PLXRDEYHRWPYMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 4-fluorobenzylamine to form an intermediate, which is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated aromatic compounds
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYLTHIOUREA
- 3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA
- 3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]-1-PHENYLTHIOUREA
Uniqueness
3-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]-1-PHENYLTHIOUREA is unique due to the presence of both methoxy and fluorine substituents on the aromatic rings. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar thiourea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
